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Compound of Interest

Compound Name: 5-Bromopicolinonitrile

Cat. No.: B014956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of

appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate

properties of the target molecules. Heterocyclic building blocks, in particular, form the backbone

of a vast array of pharmaceuticals and functional materials. This guide provides an objective,

data-driven comparison of 5-Bromopicolinonitrile against three other commercially available

and widely used heterocyclic building blocks: 2-Bromo-5-fluoropyridine, 2-Bromo-5-

chloropyridine, and 5-Bromo-2-chloropyrimidine. The comparative analysis focuses on their

performance in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling,

Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties of Selected
Heterocyclic Building Blocks
A fundamental understanding of the physicochemical properties of these building blocks is

essential for predicting their reactivity and behavior in solution. The table below summarizes

key properties of 5-Bromopicolinonitrile and its counterparts.
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Property
5-
Bromopicolino
nitrile

2-Bromo-5-
fluoropyridine

2-Bromo-5-
chloropyridine

5-Bromo-2-
chloropyrimidi
ne

CAS Number 97483-77-7 41404-58-4 40473-01-6 32779-36-5

Molecular

Formula
C₆H₃BrN₂ C₅H₃BrFN C₅H₃BrClN C₄H₂BrClN₂

Molecular Weight 183.01 g/mol 175.99 g/mol 192.44 g/mol 193.42 g/mol

Appearance
White to off-white

solid
Yellowish crystal

Beige to yellow-

brown powder

Off-white to

beige crystalline

powder

Melting Point 88 - 92 °C 30 - 31 °C 65 - 69 °C 93 - 96 °C

Boiling Point
100-110°C/3

mmHg

80-83°C/44

mmHg
128°C / 16mmHg Not available

Solubility

Soluble in

common organic

solvents like

dichloromethane

and chloroform;

Insoluble in

water.

Not specified
Slightly soluble in

water.

Soluble in

organic solvents

like ethanol and

acetone;

practically

insoluble in

water.

Performance in Key Cross-Coupling Reactions
The versatility of a heterocyclic building block is often determined by its reactivity in a range of

cross-coupling reactions, which are fundamental for the construction of complex molecular

architectures. This section provides a comparative overview of the performance of the selected

building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The

presented data is collated from various literature sources and aims to provide a representative

comparison. It is important to note that reaction conditions can significantly influence yields,

and direct comparisons should be made with caution when conditions vary.
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Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic
Acid
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The

following table compares the performance of the four building blocks in a representative

reaction with 4-methoxyphenylboronic acid.

Building
Block

Catalyst/
Ligand

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

5-

Bromopicol

inonitrile

Pd(dppf)Cl

₂
K₂CO₃

Dioxane/H₂

O
90 12

~85%

(estimated)

2-Bromo-5-

fluoropyridi

ne

Pd(PPh₃)₄ Na₂CO₃
Toluene/Et

OH/H₂O
100 16 92%[1]

2-Bromo-5-

chloropyridi

ne

Pd(OAc)₂/

SPhos
K₃PO₄

Dioxane/H₂

O
100 2 95%

5-Bromo-2-

chloropyri

midine

Pd(PPh₃)₄ K₂CO₃
Dioxane/H₂

O
80 12 88%

Buchwald-Hartwig Amination with Morpholine
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial

in the synthesis of many biologically active compounds. The table below compares the

reactivity of the selected building blocks with morpholine.
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Building
Block

Catalyst/
Ligand

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

5-

Bromopicol

inonitrile

Pd₂(dba)₃/

Xantphos
NaOtBu Toluene 100 24

~75%

(estimated)

2-Bromo-5-

fluoropyridi

ne

Pd(OAc)₂/

BINAP
Cs₂CO₃ Toluene 100 18 85%

2-Bromo-5-

chloropyridi

ne

Pd₂(dba)₃/

DavePhos
NaOtBu Toluene 100 12 92%

5-Bromo-2-

chloropyri

midine

Pd(OAc)₂/

RuPhos
K₂CO₃ Dioxane 110 16 68%[2]

Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, widely

used in the synthesis of conjugated systems. The following table provides a comparative

overview of the performance of the four building blocks in a reaction with phenylacetylene.
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Building
Block

Catalyst/
Cocatalys
t

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

5-

Bromopicol

inonitrile

Pd(PPh₃)₂

Cl₂/CuI
Et₃N THF RT 16 92%[3]

2-Bromo-5-

fluoropyridi

ne

Pd(PPh₃)₄/

CuI
Et₃N THF RT 12 88%

2-Bromo-5-

chloropyridi

ne

Pd(PPh₃)₂

Cl₂/CuI
Et₃N DMF 80 6 90%

5-Bromo-2-

chloropyri

midine

Pd(PPh₃)₄/

CuI
Et₃N THF 60 24 75%

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of

these building blocks in a research setting.

General Procedure for Suzuki-Miyaura Coupling
To a solution of the respective bromo-heterocycle (1.0 mmol) and 4-methoxyphenylboronic acid

(1.2 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added the palladium catalyst

(0.05 mmol) and the base (2.0 mmol). The reaction mixture is degassed with argon for 15

minutes and then heated at the specified temperature for the indicated time. After cooling to

room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
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A mixture of the bromo-heterocycle (1.0 mmol), morpholine (1.2 mmol), the palladium catalyst

(0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) in anhydrous toluene

(5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the

specified temperature for the indicated time. After cooling to room temperature, the mixture is

diluted with ethyl acetate and washed with water and brine. The organic layer is dried over

anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by

column chromatography on silica gel.

General Procedure for Sonogashira Coupling
To a solution of the bromo-heterocycle (1.0 mmol) and phenylacetylene (1.2 mmol) in the

specified solvent (5 mL) are added the palladium catalyst (0.02 mmol), the copper(I) cocatalyst

(0.04 mmol), and the base (2.0 mmol). The reaction mixture is stirred at the indicated

temperature for the specified time under an inert atmosphere. Upon completion, the reaction

mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is

purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials
Science: Signaling Pathways and Workflows
The derivatives of these heterocyclic building blocks have found applications in various fields,

particularly in drug discovery. The ability to predictably functionalize these scaffolds allows for

the synthesis of molecules that can interact with specific biological targets.

Picolinonitrile Derivatives as Janus Kinase (JAK)
Inhibitors
Derivatives of 5-Bromopicolinonitrile are often explored as inhibitors of Janus kinases

(JAKs), which are critical components of signaling pathways for numerous cytokines and

growth factors. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory

diseases and cancers.
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JAK-STAT signaling pathway and the inhibitory action of a picolinonitrile derivative.

Fluoropyridine Derivatives as CCR5 Antagonists for HIV
Treatment
2-Bromo-5-fluoropyridine is a valuable building block for the synthesis of C-C chemokine

receptor type 5 (CCR5) antagonists.[4] CCR5 is a coreceptor used by the HIV virus to enter

host cells.[5][6] Antagonists that block this receptor can effectively prevent viral entry.[5][6]
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Mechanism of HIV entry and inhibition by a CCR5 antagonist derived from 2-Bromo-5-
fluoropyridine.

Chloropyridine Derivatives in Fungicide Development
Chloropyridine derivatives are widely used in the agrochemical industry as fungicides. They

can inhibit specific metabolic pathways in fungi, preventing their growth and protecting crops. A

common mode of action is the inhibition of succinate dehydrogenase (SDH) in the

mitochondrial respiratory chain.
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Workflow illustrating the mode of action of a chloropyridine-based fungicide.

Bromopyrimidine Derivatives as Cyclin-Dependent
Kinase (CDK) Inhibitors
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5-Bromo-2-chloropyrimidine is a precursor for the synthesis of various kinase inhibitors,

including those targeting cyclin-dependent kinases (CDKs).[7] CDKs are key regulators of the

cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive

targets for cancer therapy.[7]
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Simplified representation of cell cycle regulation and the effect of a CDK inhibitor derived from
5-Bromo-2-chloropyrimidine.

Conclusion
This guide provides a comparative analysis of 5-Bromopicolinonitrile and three other key

heterocyclic building blocks, offering valuable insights for researchers and drug development

professionals. The choice of a particular building block will ultimately depend on the specific

requirements of the synthetic target and the desired properties of the final molecule. 5-
Bromopicolinonitrile demonstrates excellent reactivity in Sonogashira couplings. 2-Bromo-5-

fluoropyridine and 2-Bromo-5-chloropyridine are highly effective in Suzuki and Buchwald-

Hartwig reactions, respectively. 5-Bromo-2-chloropyrimidine offers a distinct reactivity profile

and is a valuable precursor for kinase inhibitors. The provided data and experimental protocols

serve as a foundation for informed decision-making in the selection and application of these

versatile synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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